Octreotide hydrochloride

Vue d'ensemble

Description

L'octreotide hydrochlorure est un octapeptide synthétique qui mime pharmacologiquement la somatostatine naturelle. Il est un inhibiteur plus puissant de l'hormone de croissance, du glucagon et de l'insuline que l'hormone naturelle. L'octreotide hydrochlorure est principalement utilisé dans le traitement de l'acromégalie, des tumeurs carcinoïdes et des tumeurs sécrétant le peptide intestinal vasoactif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'octreotide hydrochlorure peut être synthétisé en utilisant des méthodes de synthèse peptidique en phase liquide et en phase solide. La synthèse en phase liquide implique la stratégie 4+2+2, qui inclut le déblocage et la cyclisation oxydative . Le chlorhydrate de dipeptide HCys (Acm)ThrOl est obtenu par déblocage de BocCys (Asm)ThrOl avec une solution à 12% de chlorure d'hydrogène dans le dioxane à 10°C. Les conditions de réaction sont optimisées pour éviter la formation de produits de substitution par le chlore .

Méthodes de production industrielle : La production industrielle d'octreotide hydrochlorure implique souvent l'utilisation de microsphères de poly(acide lactique-co-glycolique) (PLGA) initiées par le glucose. Le processus d'encapsulation comprend la méthode d'évaporation du solvant en double émulsion, qui garantit une libération contrôlée et la stabilité du composé .

Analyse Des Réactions Chimiques

Oxidation and Disulfide Bond Formation

The disulfide bridge is essential for octreotide’s bioactivity. Oxidation conditions significantly impact yield and purity:

| Parameter | Conditions | Source |

|---|---|---|

| Oxidizing Agent | H₂O₂ (0.5 mL per 100 mg peptide) | |

| pH | 8.0 (adjusted with NaOH) | |

| Temperature | Room temperature | |

| Reaction Time | 2 hours | |

| Purification Method | Reverse-phase HPLC |

Mechanism :

Thiol groups (-SH) on cysteine residues undergo oxidation to form a covalent disulfide bond (-S-S-). The basic pH facilitates deprotonation of thiols, enhancing reactivity .

Metabolic Reactions

Octreotide hydrochloride undergoes hepatic metabolism, primarily via proteolytic cleavage and oxidation:

| Metabolic Pathway | Enzymes/Processes | Products |

|---|---|---|

| Proteolysis | Liver peptidases | Shorter peptide fragments |

| Oxidation | Cytochrome P450 | Hydroxylated metabolites |

| Conjugation | Glucuronidation/Sulfation | Polar metabolites for excretion |

Excretion :

Stability Considerations

Chemical stability is influenced by pH, temperature, and excipients:

Degradation Products :

Key Findings from Recent Studies:

-

Phase 3 Trials : Subcutaneous octreotide depot (CAM2029) showed 72.2% efficacy in normalizing IGF-1 levels, linked to its stabilized disulfide structure .

-

Structural Insights : The (D)-Tyr⁴ and Lys⁵ residues interact with SSTR2 via hydrophobic/polar networks, emphasizing the role of the cyclic structure .

Applications De Recherche Scientifique

Medical Uses

1.1 Treatment of Acromegaly

Octreotide is primarily used to treat acromegaly, a condition caused by excessive growth hormone production, typically due to pituitary adenomas. The drug suppresses growth hormone release, leading to a reduction in symptoms and tumor size. Recent studies have shown that long-acting formulations of octreotide can effectively manage this condition, achieving biochemical control in 40-70% of patients .

Case Study:

A multicenter study involving patients treated with octreotide LAR (long-acting repeatable) demonstrated significant reductions in growth hormone and insulin-like growth factor 1 levels over 48 weeks, indicating its efficacy in managing acromegaly .

1.2 Management of Neuroendocrine Tumors

Octreotide is effective in treating symptoms associated with neuroendocrine tumors, such as carcinoid syndrome and vasoactive intestinal peptide-secreting tumors (VIPomas). It alleviates flushing and diarrhea by inhibiting hormone secretion .

Data Table: Efficacy in Neuroendocrine Tumors

1.3 Acute Gastrointestinal Conditions

Octreotide is utilized in managing acute gastrointestinal bleeding, particularly from esophageal varices in liver cirrhosis patients. It reduces portal venous pressure, although its long-term survival benefits remain inconclusive .

Case Study:

In a clinical trial comparing octreotide with conventional treatments for acute radiation-induced diarrhea, octreotide showed superior efficacy in controlling diarrhea and reducing the need for treatment interruptions .

Research Applications

2.1 Off-Label Uses

Octreotide has been explored for various off-label uses, including:

- Refractory Diarrhea: Effective in managing severe diarrhea from multiple causes.

- Hypoglycemia Management: Useful in cases of sulfonylurea overdose and congenital hyperinsulinism .

- Chronic Pancreatitis Pain Relief: Investigated for pain management related to chronic pancreatitis .

2.2 New Formulations and Innovations

Recent advancements include the development of oral octreotide capsules (Mycapssa), which provide an alternative to injectable formulations for patients preferring oral therapy. Studies indicate that these capsules improve patient-reported quality of life compared to traditional injectables .

Pharmacological Insights

Octreotide functions by binding to somatostatin receptors, leading to decreased secretion of various hormones such as insulin and glucagon, thus affecting metabolic processes significantly. Its pharmacokinetics show comparable absorption rates between oral and subcutaneous forms, allowing flexibility in administration routes .

Mécanisme D'action

Octreotide Hydrochloride exerts its effects by binding to somatostatin receptors, predominantly SSTR2 and SSTR5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The compound mimics the natural hormone somatostatin but with greater potency and longer duration of action .

Comparaison Avec Des Composés Similaires

Lanreotide: Another somatostatin analog used for similar indications.

Pasireotide: A newer somatostatin analog with broader receptor binding profile.

Uniqueness: Octreotide Hydrochloride is unique due to its specific receptor binding affinity and its ability to be formulated into long-acting injectable forms. It has a well-established safety profile and is widely used in clinical practice .

Activité Biologique

Octreotide hydrochloride is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in inhibiting the secretion of various hormones and regulating numerous physiological processes. This article explores the biological activity of octreotide, focusing on its mechanisms, therapeutic applications, efficacy, and case studies.

Octreotide exerts its biological effects primarily through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. Upon binding, it activates G-protein coupled receptors that inhibit adenylate cyclase activity and stimulate phospholipase C, leading to decreased cyclic AMP levels and increased intracellular calcium concentrations. This cascade results in:

- Inhibition of hormone secretion : Octreotide suppresses the release of growth hormone (GH), insulin, glucagon, gastrin, vasoactive intestinal peptide (VIP), and others, which is beneficial in conditions like acromegaly and neuroendocrine tumors .

- Reduction in gastrointestinal motility : By decreasing splanchnic blood flow and inhibiting gastric acid secretion, octreotide alleviates symptoms associated with gastrointestinal disorders .

- Vasoconstriction : It causes vasoconstriction in portal circulation, which is useful in managing variceal bleeding .

Therapeutic Applications

Octreotide is primarily used in the treatment of:

- Acromegaly : It normalizes serum GH and insulin-like growth factor-1 (IGF-1) levels. A study showed that 34.4% of patients achieved GH control after treatment with long-acting release (LAR) octreotide .

| Study Parameter | Baseline Values | Post-Treatment Values | Statistical Significance |

|---|---|---|---|

| Fasting GH (ng/mL) | 4.95 (IQR 2.225, 10.325) | 3.2 (IQR 1.5, 6.6) | P<0.001 |

| IGF-1 (ng/mL) | 559 (IQR 366, 799.5) | Normalized in 23.3% | N/A |

- Neuroendocrine tumors : Octreotide demonstrates antiproliferative effects on neuroendocrine tumors through SSTR-mediated signaling pathways .

- Diarrhea management : It is effective for chemotherapy-induced diarrhea and radiation-induced diarrhea (ARID). In a study comparing octreotide to conventional therapies, patients receiving octreotide had a significantly higher resolution rate of diarrhea within three days .

Case Studies

- Hyperkalemia Induced by Octreotide : A case report highlighted the risk of hyperkalemia in patients with chronic kidney disease treated with octreotide due to its inhibition of insulin release, which is critical for potassium homeostasis . This underscores the importance of monitoring potassium levels during treatment.

- Efficacy in Radiation Enteritis : A randomized study involving patients with ARID showed that octreotide was more effective than diphenoxylate and atropine in controlling diarrhea and reducing the need for therapy interruptions . The results demonstrated that within three days, 20 patients treated with octreotide had complete resolution compared to only four in the control group.

Side Effects and Considerations

While octreotide is generally well-tolerated, it can lead to side effects such as:

- Gastrointestinal disturbances : Nausea, vomiting, and abdominal pain are common.

- Endocrine effects : Long-term use may result in decreased vitamin B12 levels and gallbladder dysfunction due to reduced gallbladder contractility .

- Cardiovascular effects : Vasoconstriction may lead to changes in blood pressure; thus, monitoring is essential.

Propriétés

Numéro CAS |

1607842-55-6 |

|---|---|

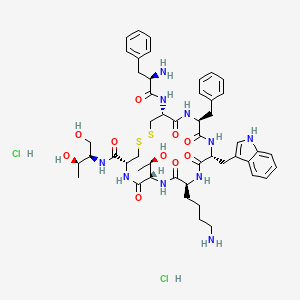

Formule moléculaire |

C49H68Cl2N10O10S2 |

Poids moléculaire |

1092.2 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;dihydrochloride |

InChI |

InChI=1S/C49H66N10O10S2.2ClH/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;;/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |

Clé InChI |

PPJMKGDKFBCNIY-LODIGNQBSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.Cl.Cl |

SMILES canonique |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.Cl.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Octreotide hydrochloride; Octreotide hydrochloride, (-)-; Octreotide HCl; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.